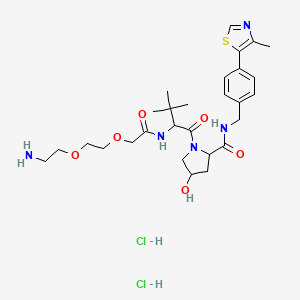![molecular formula C10H16N4O4 B12302276 L-Histidine,N-(2-amino-2-carboxy-1-methylethyl)-, [S-(R*,S*)]-(9CI)](/img/structure/B12302276.png)
L-Histidine,N-(2-amino-2-carboxy-1-methylethyl)-, [S-(R*,S*)]-(9CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
L-Histidine,N-(2-amino-2-carboxy-1-methylethyl)-, [S-(R*,S*)]- (9CI) is a complex organic compound that belongs to the class of amino acids. It is characterized by its unique structure, which includes an imidazole ring, making it a crucial component in various biochemical processes . This compound is known for its role in protein synthesis and its involvement in various metabolic pathways.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of L-Histidine,N-(2-amino-2-carboxy-1-methylethyl)-, [S-(R*,S*)]- (9CI) typically involves the use of protected amino acids and peptide coupling reagents. One common method is the solid-phase peptide synthesis (SPPS), where the amino acid is anchored to a resin and sequentially reacted with protected amino acids. The reaction conditions often include the use of coupling agents like HBTU or DIC, and deprotection steps using TFA .
Industrial Production Methods
Industrial production of this compound may involve fermentation processes using genetically modified microorganisms. These microorganisms are engineered to overproduce the desired amino acid, which is then extracted and purified using techniques such as ion-exchange chromatography and crystallization .
Analyse Chemischer Reaktionen
Types of Reactions
L-Histidine,N-(2-amino-2-carboxy-1-methylethyl)-, [S-(R*,S*)]- (9CI) undergoes various chemical reactions, including:
Oxidation: This reaction can occur at the imidazole ring, leading to the formation of oxo derivatives.
Reduction: Reduction reactions can convert the imidazole ring to a dihydroimidazole.
Substitution: The amino and carboxyl groups can participate in substitution reactions, forming esters and amides.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Carbodiimides like EDCI for amide formation, and alcohols for esterification.
Major Products Formed
Oxidation: Oxo derivatives of the imidazole ring.
Reduction: Dihydroimidazole derivatives.
Substitution: Esters and amides of the amino and carboxyl groups.
Wissenschaftliche Forschungsanwendungen
L-Histidine,N-(2-amino-2-carboxy-1-methylethyl)-, [S-(R*,S*)]- (9CI) has a wide range of applications in scientific research:
Chemistry: Used as a building block in peptide synthesis and as a ligand in coordination chemistry.
Biology: Plays a role in enzyme catalysis and as a precursor to histamine.
Medicine: Investigated for its potential in treating inflammatory diseases and as a component in nutritional supplements.
Industry: Used in the production of pharmaceuticals and as a food additive.
Wirkmechanismus
The mechanism of action of L-Histidine,N-(2-amino-2-carboxy-1-methylethyl)-, [S-(R*,S*)]- (9CI) involves its interaction with various molecular targets. In biological systems, it acts as a precursor to histamine, which is involved in immune responses and gastric acid secretion. The imidazole ring can coordinate with metal ions, playing a role in enzyme catalysis and stabilization of protein structures .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
L-Histidine: The parent amino acid, which lacks the additional amino and carboxyl groups.
Histamine: A decarboxylated derivative of histidine, involved in immune responses.
Carnosine: A dipeptide containing histidine, known for its antioxidant properties.
Uniqueness
Its ability to participate in diverse chemical reactions and its role in biological systems make it a valuable compound for research and industrial applications .
Eigenschaften
Molekularformel |
C10H16N4O4 |
|---|---|
Molekulargewicht |
256.26 g/mol |
IUPAC-Name |
(2S)-2-[[[(1S)-1-carboxyethyl]amino]methylamino]-3-(1H-imidazol-5-yl)propanoic acid |
InChI |
InChI=1S/C10H16N4O4/c1-6(9(15)16)12-5-14-8(10(17)18)2-7-3-11-4-13-7/h3-4,6,8,12,14H,2,5H2,1H3,(H,11,13)(H,15,16)(H,17,18)/t6-,8-/m0/s1 |
InChI-Schlüssel |
HQALXSNWXVRIFR-XPUUQOCRSA-N |
Isomerische SMILES |
C[C@@H](C(=O)O)NCN[C@@H](CC1=CN=CN1)C(=O)O |
Kanonische SMILES |
CC(C(=O)O)NCNC(CC1=CN=CN1)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl (2S)-3-methyl-2-{[4-(pyridin-2-yl)piperazine-1-carbonyl]amino}butanoate](/img/structure/B12302194.png)



![[6-[(2Z)-3,3-dimethyl-2-[(2E,4E)-5-(1,3,3-trimethylindol-1-ium-2-yl)penta-2,4-dienylidene]indol-1-yl]hexanoylamino]azanium;dichloride](/img/structure/B12302216.png)
![rac-1-[(1R,2R)-2-methoxycyclopentyl]piperazine dihydrochloride, trans](/img/structure/B12302233.png)








